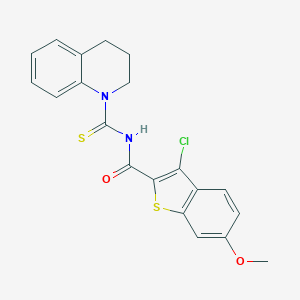
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. This compound has also been found to induce the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the context of its use. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, while in neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, its low solubility in water can make it challenging to work with in some experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound-based anticancer drugs, which could potentially offer a new approach to cancer treatment. Another area of interest is the use of this compound in neuroprotection, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory therapy.
Méthodes De Synthèse
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide can be synthesized through a two-step process involving the reaction of 2-methylbenzoyl chloride with 1H-pyrazole to form 2-methyl-N-(1H-pyrazol-1-yl)benzamide, followed by the reaction of the intermediate product with sodium hydride and 2-methylphenylboronic acid to form this compound.
Applications De Recherche Scientifique
N-(2-methylphenyl)-4-(1H-pyrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential use in the treatment of neurodegenerative diseases. In anti-inflammatory therapy, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Propriétés
Formule moléculaire |
C17H15N3O |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O/c1-13-5-2-3-6-16(13)19-17(21)14-7-9-15(10-8-14)20-12-4-11-18-20/h2-12H,1H3,(H,19,21) |
Clé InChI |
ZYURRRCHUSORAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B250148.png)
![2-(biphenyl-4-yloxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B250151.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250153.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B250154.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-ethylphenoxy)acetamide]](/img/structure/B250162.png)
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
![N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea](/img/structure/B250164.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B250172.png)

